molecular formula C16H14ClN3O4S2 B2891594 1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-98-8

1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2891594
CAS No.: 868218-98-8
M. Wt: 411.88
InChI Key: FLQSTOJGVDUXDN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic chemical reagent designed for pharmaceutical and biochemical research. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a structure of significant interest in medicinal chemistry. Compounds based on the 4,5-dihydro-1H-imidazole scaffold have been identified to possess a range of biological activities. For instance, certain 2-substituted 4,5-dihydro-1H-imidazole derivatives have been studied for their potential as antidepressants, exhibiting a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities . The structure of this reagent incorporates a 4-chlorobenzenesulfonyl group, a common pharmacophore in bioactive molecules, and a 3-nitrobenzylsulfanyl moiety. The nitroaromatic group can be critical for the activity of prodrugs, particularly in anti-infective research, as it is often activated by bacterial nitroreductase enzymes . This mechanism is shared by several approved drugs and investigational compounds for treating infections like tuberculosis . This makes the compound a valuable building block for researchers developing novel therapeutic agents, especially in the fields of central nervous system (CNS) disorders and infectious diseases. It is also a key intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c17-13-4-6-15(7-5-13)26(23,24)19-9-8-18-16(19)25-11-12-2-1-3-14(10-12)20(21)22/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQSTOJGVDUXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Methodologies

Core Imidazole Ring Construction

The 4,5-dihydro-1H-imidazole scaffold is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting 1,2-diaminoethane derivatives with carbonyl equivalents under acidic or catalytic conditions. For example:

  • Van Leusen Cyclization : Tosylmethyl isocyanide (TosMIC) 47 reacts with N-substituted trifluoroacetimidoyl chlorides 46 in tetrahydrofuran (THF) using sodium hydride as a base, yielding 1,4,5-trisubstituted imidazoles.
  • Debus-Radziszewski Reaction : Glyoxal 2 and formaldehyde 3 condense with ammonium acetate in ethanol, forming the dihydroimidazole core.

Sequential Functionalization Approach

Sulfonylation at Position 1

The 4-chlorobenzenesulfonyl group is introduced via nucleophilic substitution:

  • Reagent : 4-Chlorobenzenesulfonyl chloride (0.1 mol) in dichloromethane (DCM).
  • Base : Triethylamine (0.12 mol) at 0°C to room temperature.
  • Reaction Time : 12–24 hours.
  • Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane).
Thioether Formation at Position 2

The [(3-nitrophenyl)methyl]sulfanyl moiety is installed through a two-step protocol:

  • Chloromethylation : Treat the intermediate with chloromethyl methyl ether (MOMCl) in dimethylformamide (DMF) at 50°C for 6 hours.
  • Thiol Displacement : React the chloromethyl derivative with 3-nitrobenzyl mercaptan (1.2 eq) and potassium carbonate (2 eq) in acetonitrile at reflux (82°C) for 8 hours.

Optimized One-Pot Synthesis

Integrated Cyclization-Functionalization

Mechanistic Insights

Sulfonylation Dynamics

The sulfonyl group installation proceeds via a two-step mechanism:

  • Deprotonation : Triethylamine abstracts the N–H proton from the imidazole, generating a nucleophilic amine.
  • Electrophilic Attack : The sulfonyl chloride’s electrophilic sulfur reacts with the deprotonated nitrogen, releasing HCl.

Thioether Formation Pathway

  • SN2 Displacement : The chloromethyl intermediate’s C–Cl bond undergoes nucleophilic attack by the thiolate anion (from 3-nitrobenzyl mercaptan deprotonation), yielding the thioether.
  • Byproduct Mitigation : Excess K₂CO₃ ensures complete thiol deprotonation, minimizing disulfide formation.

Industrial-Scale Production Considerations

Batch Process Design

  • Reactor Type : Glass-lined steel jacketed vessels with reflux condensers.
  • Scale-Up Factors :
    • Heat dissipation: Gradual reagent addition to control exotherms.
    • Solvent Recovery: Distillation loops for ethanol/water mixtures (85% recovery).
  • Cost Analysis :
    • Raw materials: 62% of total cost.
    • Catalysts: 8% (A-MFGO reused 3×).

Purification Protocols

  • Recrystallization : Ethyl acetate/hexane (1:3) at −20°C affords needle-like crystals (mp 148–150°C).
  • Chromatography : Silica gel (230–400 mesh) with gradient elution (5→40% ethyl acetate in hexane).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=8.4 Hz, 1H, Ar–NO₂), 7.89 (d, J=8.8 Hz, 2H, Ar–Cl), 4.32 (s, 2H, SCH₂), 3.72 (t, J=7.6 Hz, 2H, imidazole-CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 154.2 (C–SO₂), 148.7 (C–NO₂), 137.6 (imidazole-C2), 62.1 (SCH₂).
HRMS (ESI+) m/z 454.0421 [M+H]⁺ (calc. 454.0424).

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, 1 mL/min, λ=254 nm. Retention time: 6.72 min (purity 99.1%).

Chemical Reactions Analysis

1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: Common reagents include Lewis acids, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways involved depend on the biological context. For example, the compound may inhibit or activate signaling pathways, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Dihydroimidazoles with Sulfonyl Substituents

1-(4-Chloro-3-Nitrobenzenesulfonyl)-2-Methyl-4,5-Dihydro-1H-Imidazole
  • Substituents: Position 1: 4-Chloro-3-nitrobenzenesulfonyl (–SO₂C₆H₃Cl-4-NO₂-3). Position 2: Methyl (–CH₃).
  • Key Differences :
    • The additional nitro group at the benzene ring (Position 1) increases electron-withdrawing effects compared to the target compound’s 4-chlorobenzenesulfonyl group.
    • The methyl group (Position 2) lacks the steric and electronic influence of the (3-nitrophenyl)methylsulfanyl substituent.
1-(Benzenesulfonyl)-2-[(3,4-Dichlorophenyl)Methylsulfanyl]-4,5-Dihydroimidazole
  • Substituents :
    • Position 1: Benzenesulfonyl (–SO₂C₆H₅).
    • Position 2: (3,4-Dichlorophenyl)methylsulfanyl (–SCH₂C₆H₃Cl₂-3,4).
  • Key Differences :
    • The absence of a nitro group reduces redox activity.
    • Dichlorophenyl substituents may enhance lipophilicity compared to the nitro-substituted analog.

Dihydroimidazoles with Sulfanyl Substituents

2-{[(2-Chlorophenyl)Methyl]Sulfanyl}-4,5-Dihydro-1H-Imidazole
  • Substituents :
    • Position 2: (2-Chlorophenyl)methylsulfanyl (–SCH₂C₆H₄Cl-2).
  • Key Differences: The ortho-chloro substituent may induce steric hindrance, altering conformational flexibility.
(5-Bromo-2-Furyl){2-[(3-Fluorobenzyl)Sulfanyl]-4,5-Dihydro-1H-Imidazol-1-Yl}Methanone
  • Substituents :
    • Position 1: 5-Bromofuran-2-carbonyl (–COC₄H₂BrO).
    • Position 2: (3-Fluorophenyl)methylsulfanyl (–SCH₂C₆H₄F-3).
  • Key Differences :
    • The furan-carbonyl group introduces heterocyclic π-conjugation, affecting electronic properties.
    • Fluorine’s electronegativity may enhance bioavailability compared to nitro groups.

Pharmacologically Active Dihydroimidazoles

Dabuzalgron (Ro 115–1240)
  • Structure : N-[6-Chloro-3-[(4,5-Dihydro-1H-Imidazol-2-Yl)Methoxy]-2-Methylphenyl]Methanesulfonamide.
  • Key Differences :
    • Methanesulfonamide and methoxy groups replace sulfonyl/sulfanyl substituents.
    • Clinically validated as an α1A-adrenergic receptor agonist, suggesting the dihydroimidazole core’s relevance in receptor binding.
MK017
  • Structure : 2-[(5-Chloro-3-Isopropyl-2-Methylphenyl)Methyl]-4,5-Dihydro-1H-Imidazole Hydrochloride.
  • Key Differences :
    • Bulky isopropyl and methyl groups enhance lipophilicity, contrasting with the target compound’s polar substituents.

Fully Aromatic Imidazoles

2-(4-Nitrophenyl)-4,5-Diphenyl-1H-Imidazol-3-Ium Chloride
  • Substituents :
    • Aromatic imidazole ring with 4-nitrophenyl and diphenyl groups.
  • The cationic imidazolium form enables ionic interactions, unlike the neutral dihydroimidazole.

Research Implications

  • Pharmacological Potential: Structural similarities to Dabuzalgron suggest possible α1A-adrenergic receptor modulation, warranting in vitro assays.
  • Coordination Chemistry : The nitro and sulfonyl groups could act as ligands for metal ions, analogous to imidazolium derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing 1-(4-chlorobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the imidazole core. Key steps include:

  • Sulfonylation : Reacting 4,5-dihydro-1H-imidazole with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Thioether formation : Introducing the [(3-nitrophenyl)methyl]sulfanyl group via nucleophilic substitution using a mercapto intermediate and a nitrobenzyl halide .
  • Purification : Column chromatography or recrystallization to isolate the final product, confirmed via NMR (¹H/¹³C) and IR spectroscopy .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • NMR : Assign peaks for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and nitrophenyl moiety (δ ~8.5 ppm for nitro-adjacent protons).
  • IR : Confirm sulfonyl S=O stretching (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₃ClN₃O₄S₂, calc. 427.98 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonyl groups influence reactivity in cross-coupling reactions?

  • Analysis :

  • The nitro group’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution at meta positions .
  • The sulfonyl group stabilizes intermediates via resonance, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
  • Experimental Design : Compare reaction yields using substituents with varying electronic profiles (e.g., methyl vs. nitro) to quantify electronic effects .

Q. How can computational methods (e.g., DFT) predict binding interactions of this compound with biological targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR).
  • Validate predictions with MD simulations to assess binding stability and hydrogen-bonding patterns involving sulfonyl/nitro groups .
  • Data Interpretation : Compare computed binding energies with experimental IC₅₀ values to refine models .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

  • Case Study : Conflicting MIC values for nitro-substituted vs. chloro-substituted analogs (e.g., higher potency in nitro derivatives against P. aeruginosa).

  • Hypothesis Testing :
  • Vary assay conditions (pH, solvent polarity) to isolate substituent effects.
  • Use SAR (Structure-Activity Relationship) models to correlate electronic parameters (Hammett σ) with bioactivity .
  • Example : Replace the 3-nitrophenyl group with a 4-fluorophenyl group and retest to assess nitro-specific effects .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce trial-and-error approaches .
  • Contradiction Mitigation : Cross-validate biological data using orthogonal assays (e.g., fluorescence-based viability assays vs. MTT) .

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